molecular formula C10H11N3O2 B3131353 Ethyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate CAS No. 35220-15-6

Ethyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate

Cat. No. B3131353
M. Wt: 205.21 g/mol
InChI Key: PFXXKKHXIVKGMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05958942

Procedure details

In 1250 ml of ether was suspended 56.0 g (500 mM) of potassium tert-butoxide and while the suspension was stirred vigorously, a solution of 37.0 g (500 mM) of ethyl formate and 61.3 g (500 mM) of ethyl chloroacetate in 100 ml of ether was added dropwise at room temperature over 15 minutes. The reaction mixture was stirred at room temperature for 30 minutes and the precipitate that formed was recovered by filtration. The precipitate was rinsed with 50 ml of ether and dried in vacuo to give 93.13 g of ethyl 2-chloro-2-formylacetate potassium salt as light-yellow solid. In 40 ml of ethanol was suspended 7.59 g (40.0 mM) of this ethyl 2-chloro-2-formylacetate potassium salt as well as 2.18 g (20.0 mM) of 2,6-diaminopyridine and following addition of 2.3 ml (40 mM) of acetic acid, the mixture was refluxed for 3 hours. After completion of the reaction, the precipitate that formed was recovered by filtration and rinsed with 10 ml of ethanol. The filtrate and the washes were pooled and neutralized with aqueous NaCO3 solution, and the solvent was distilled off under reduced pressure. The residue was extracted with 100 ml of ethyl acetate and the organic layer was washed with 100 ml of saturated aqueous NaCl solution and dried over MgSO4. The solvent was distilled off under reduced pressure and the residue was washed with ether to provide 1.65 g of the title compound as light-yellow solid. The washes were concentrated and the residue was purified by silica gel column chromatography (eluent: ethyl acetate) to provide 0.61 g of the title compound (total yield 2.26 g, percent yield 55.1%).
Name
ethyl 2-chloro-2-formylacetate potassium salt
Quantity
7.59 g
Type
reactant
Reaction Step One
Quantity
2.18 g
Type
reactant
Reaction Step Two
Quantity
2.3 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[K].Cl[CH:3]([CH:9]=O)[C:4]([O:6][CH2:7][CH3:8])=[O:5].[NH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([NH2:18])[N:13]=1.C(O)(=O)C>C(O)C>[NH2:18][C:14]1[N:13]2[C:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])=[CH:9][N:11]=[C:12]2[CH:17]=[CH:16][CH:15]=1 |f:0.1,^1:0|

Inputs

Step One
Name
ethyl 2-chloro-2-formylacetate potassium salt
Quantity
7.59 g
Type
reactant
Smiles
[K].ClC(C(=O)OCC)C=O
Step Two
Name
Quantity
2.18 g
Type
reactant
Smiles
NC1=NC(=CC=C1)N
Step Three
Name
Quantity
2.3 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the precipitate that formed
FILTRATION
Type
FILTRATION
Details
was recovered by filtration
WASH
Type
WASH
Details
rinsed with 10 ml of ethanol
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with 100 ml of ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with 100 ml of saturated aqueous NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
WASH
Type
WASH
Details
the residue was washed with ether

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=CC=2N1C(=CN2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.65 g
YIELD: CALCULATEDPERCENTYIELD 40.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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